molecular formula C13H10O2 B1310787 3-(2-Furyl)acrylophenone CAS No. 717-21-5

3-(2-Furyl)acrylophenone

Cat. No.: B1310787
CAS No.: 717-21-5
M. Wt: 198.22 g/mol
InChI Key: BVAGSGSYUAOFPJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)acrylophenone is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Malarial Agent Development

3-(2-Furyl)acrylophenone derivatives have shown potential as novel anti-malarial agents. Research by Wiesner et al. (2003) developed a specific benzophenone derivative, exhibiting significant activity against the multi-drug resistant Plasmodium falciparum strain Dd2. The structure-activity relationship of these compounds indicates the importance of specific substitutions for anti-malarial efficacy (Wiesner et al., 2003).

Synthetic Chemistry and Reactions

Latif et al. (1975) explored the reactions of this compound with tetrachloro-o-benzoquinone, leading to the formation of adducts with potential importance in pesticide development. This demonstrates the compound's reactivity and potential applications in synthesizing new chemical entities (Latif et al., 1975).

Photochemical Applications

The photochemical dimerization of methyl 3-(2-furyl)acrylate, a related compound, was studied by D’Auria et al. (1990, 2014). This research reveals its application in synthesizing complex molecular structures, showcasing the versatility of furyl-acrylate compounds in photochemical reactions (D’Auria et al., 1990), (D’Auria, 2014).

Anti-Inflammatory Agent Synthesis

A study by Short and Rockwood (1969) highlighted the synthesis of 6-aroyl-4-oxohexanoic acids from 3-(2-furyl)acrylophenones, which occasionally yielded 5-aryl-2-furanpropionic acids. These compounds were evaluated for their anti-inflammatory properties, illustrating the pharmaceutical relevance of furyl-acrylophenone derivatives (Short & Rockwood, 1969).

Phytoalexin Synthesis

Knight and Nott (1982) demonstrated the use of 3-(2-furyl)acrylic acid in the total synthesis of wyerone and dihydrowyerone, phytoalexins found in the broad bean, Vicia faba L. This highlights its role in synthesizing natural plant defense compounds, potentially useful in agricultural applications (Knight & Nott, 1982).

Chemical Synthesis and Reactions

Pevzner (2016) synthesized a series of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, revealing the compound's versatility in creating various derivatives. These derivatives underwent regioselective reactions, forming products potentially significant in chemical synthesis (Pevzner, 2016).

Safety and Hazards

The safety data sheet for 3-(2-Furyl)acrylophenone suggests that it should be handled with care. If inhaled or contacted with skin or eyes, it is recommended to move to fresh air, wash off with soap and plenty of water, and consult a physician .

Properties

IUPAC Name

3-(furan-2-yl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAGSGSYUAOFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870760
Record name 3-(Furan-2-yl)-1-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-21-5
Record name 3-(2-Furanyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=717-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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